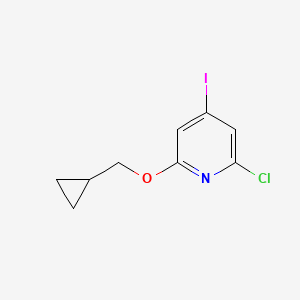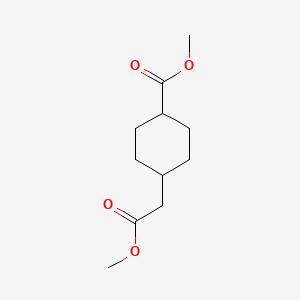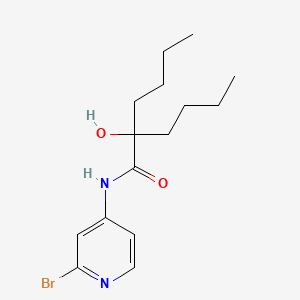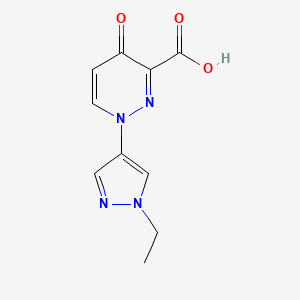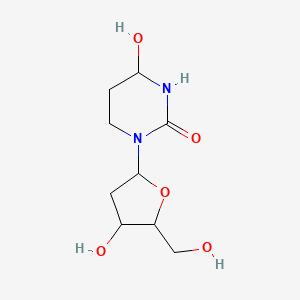
Tetrahydro-2'-deoxyuridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrahydro-2’-deoxyuridine is a nucleoside analog that plays a significant role in various biochemical and medical applications. It is structurally similar to deoxyuridine but features a tetrahydrofuran ring, which imparts unique properties to the compound. This analog is particularly noted for its potential in cancer research and treatment, as well as its role in studying DNA synthesis and repair mechanisms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Tetrahydro-2’-deoxyuridine typically involves the reduction of 2’-deoxyuridine. One common method includes the use of catalytic hydrogenation, where 2’-deoxyuridine is treated with hydrogen gas in the presence of a palladium catalyst. This reaction occurs under mild conditions, usually at room temperature and atmospheric pressure, resulting in the formation of Tetrahydro-2’-deoxyuridine .
Industrial Production Methods: Industrial production of Tetrahydro-2’-deoxyuridine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow reactors may be employed to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions: Tetrahydro-2’-deoxyuridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form deoxyuridine derivatives.
Reduction: Further reduction can lead to the formation of more saturated analogs.
Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products:
Oxidation: Deoxyuridine derivatives.
Reduction: More saturated nucleoside analogs.
Substitution: Various substituted nucleoside analogs depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Tetrahydro-2’-deoxyuridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Studied for its role in DNA synthesis and repair mechanisms.
Medicine: Investigated for its potential in cancer treatment, particularly in enhancing the efficacy of chemotherapeutic agents.
Industry: Utilized in the production of antiviral and anticancer drugs.
Wirkmechanismus
The mechanism of action of Tetrahydro-2’-deoxyuridine involves its incorporation into DNA during replication. Once incorporated, it can inhibit the activity of thymidylate synthase, an enzyme crucial for DNA synthesis. This inhibition leads to the disruption of DNA replication and repair, ultimately causing cell death. This mechanism is particularly effective in rapidly dividing cancer cells, making Tetrahydro-2’-deoxyuridine a valuable compound in cancer research .
Vergleich Mit ähnlichen Verbindungen
Deoxyuridine: A nucleoside analog without the tetrahydrofuran ring.
Idoxuridine: An antiviral drug similar to deoxyuridine but with an iodine atom.
Trifluridine: Another antiviral drug with a trifluoromethyl group.
Uniqueness: Tetrahydro-2’-deoxyuridine is unique due to its tetrahydrofuran ring, which imparts different chemical and biological properties compared to other nucleoside analogs. This structural difference enhances its stability and efficacy in certain applications, particularly in cancer research .
Eigenschaften
IUPAC Name |
4-hydroxy-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O5/c12-4-6-5(13)3-8(16-6)11-2-1-7(14)10-9(11)15/h5-8,12-14H,1-4H2,(H,10,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSRNLJYSWSSQMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)NC1O)C2CC(C(O2)CO)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O5 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-[6-(Dimethylamino)pyridin-3-yl]-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B13883746.png)
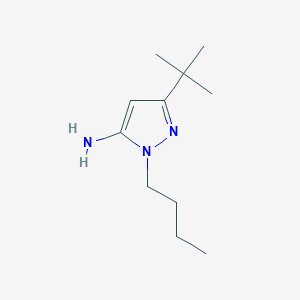
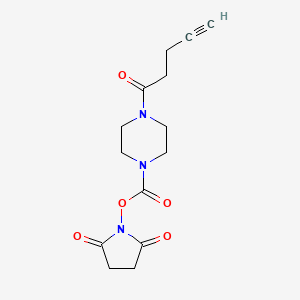
![6-[2-(Dimethylamino)ethoxy]naphthalene-2-carboxylic acid](/img/structure/B13883772.png)
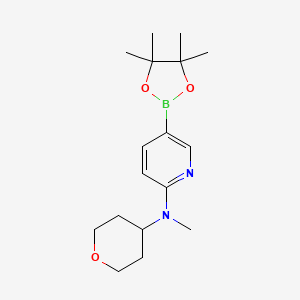
![1-N-(5-chloro-4-imidazo[1,2-a]pyridin-3-ylpyrimidin-2-yl)-4-[(dimethylamino)methyl]-6-methoxybenzene-1,3-diamine](/img/structure/B13883792.png)
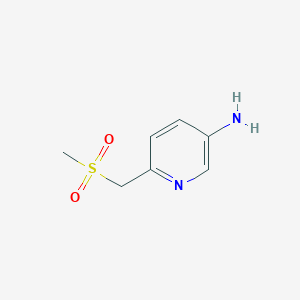

![1-[3-Chloro-4-[(4-methoxyphenyl)methoxy]phenyl]ethanone](/img/structure/B13883807.png)
